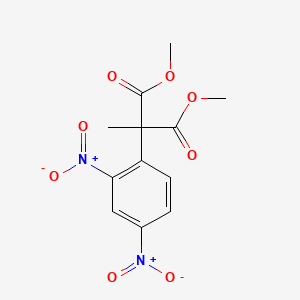

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two methyl groups and a dinitrophenyl group attached to a malonate ester. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl 2-methylmalonate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate undergoes various chemical reactions, including:

Nucleophilic Addition-Elimination Reactions: This compound reacts with nucleophiles to form addition products, which can then eliminate a small molecule such as water.

Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.

Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Nucleophilic Addition-Elimination: Common reagents include hydrazine and other nucleophiles, with reactions typically carried out in methanol or ethanol.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.

Major Products

Hydrazones: Formed from nucleophilic addition of hydrazine.

Amines: Resulting from the reduction of nitro groups.

Substituted Malonates: Products of substitution reactions.

Aplicaciones Científicas De Investigación

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate involves its ability to undergo nucleophilic addition-elimination reactions. The dinitrophenyl group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenylhydrazine: A closely related compound used in similar nucleophilic addition reactions.

Dimethyl Malonate: Shares the malonate ester structure but lacks the dinitrophenyl group, making it less reactive.

2,4-Dinitrophenol: Another dinitrophenyl derivative with different applications, particularly in biochemistry and toxicology.

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is unique due to the combination of the dinitrophenyl group and the malonate ester. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in synthetic chemistry and biochemical research .

Actividad Biológica

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (DM-DNPM) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O8

- Molecular Weight : 312.23 g/mol

- CAS Number : 102-62-5

DM-DNPM features a dinitrophenyl group, which is significant in its biological interactions, particularly in enzyme inhibition and as a potential therapeutic agent.

DM-DNPM exhibits various biological activities primarily due to the electron-withdrawing effects of the dinitrophenyl moiety. This characteristic enhances its reactivity towards nucleophiles, making it a useful intermediate in the synthesis of biologically active compounds.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that DM-DNPM may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.

- Cytotoxicity : Research indicates that DM-DNPM can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.

Synthesis and Reaction Conditions

The synthesis of DM-DNPM typically involves the reaction of malonic acid derivatives with 2,4-dinitrochlorobenzene under basic conditions. The following table summarizes key synthesis parameters:

| Reactants | Base Used | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Dimethyl malonate + 2,4-DNCl | K2CO3 | 60 | 4-8 | 80 |

| Dimethyl malonate + 2,4-DNCl | Cs2CO3 | 64 | 4-8 | 80 |

Study on Enzyme Inhibition

A study published in Journal of Organic Chemistry demonstrated that DM-DNPM effectively inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition was quantified using IC50 values, revealing a competitive inhibition mechanism.

Antimicrobial Activity

In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that DM-DNPM exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxic Effects on Cancer Cells

Research presented at the International Conference on Cancer Therapeutics indicated that DM-DNPM reduced cell viability in breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Propiedades

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-methylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-12(10(15)21-2,11(16)22-3)8-5-4-7(13(17)18)6-9(8)14(19)20/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYBPLNWGEKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.